molecular formula C10H12ClF2N B3089723 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS No. 1197238-95-1

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Cat. No. B3089723
M. Wt: 219.66
InChI Key: XSWCQOVADZHFIJ-UHFFFAOYSA-N
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Description

“2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .


Molecular Structure Analysis

The molecular formula of “2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” is C10H12ClF2N . The InChI code is 1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” is 219.66 . It should be stored at room temperature in a sealed and dry environment .

Scientific Research Applications

Efficient Preparation Processes

Lv et al. (2021) described an efficient preparation method for (R)-2-(2,5-difluorophenyl)pyrrolidine from racemate using a resolution/racemization recycle process. This process achieved a 61.7% yield with excellent enantiomeric excess (ee) of 98.4% (Lv et al., 2021).

Potential in Cancer Treatment

Ramezani et al. (2017) synthesized a derivative of (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide and tested its effects on HepG2 cell viability and apoptosis. The study found that this derivative inhibited HepG2 cells in a dose- and time-dependent manner, suggesting potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).

Gene Expression Regulation

In 2019, Ramezani et al. further explored the effect of a similar compound on the expression of apoptosis genes in HepG2 cells. The study showed that this compound regulated the expression of apoptosis-related genes, affecting both pro-apoptotic and anti-apoptotic genes associated with extrinsic and intrinsic apoptosis signaling pathways (Ramezani et al., 2019).

Chemical Synthesis and Applications

  • Troegel et al. (2012) demonstrated the use of 2-acylpyrroles, including derivatives like 2-(2,5-difluorophenyl)pyrrolidine, in the synthesis of fluorinated pyrrole-imidazole alkaloids, which are significant in pharmaceutical research (Troegel & Lindel, 2012).
  • Bauer & Strohmann (2017) reported on the molecular structures of enantiomerically pure 2-silylpyrrolidinium salts, highlighting the importance of such structures in catalysis and pharmaceutical synthesis (Bauer & Strohmann, 2017).

Anticancer Activity

Naik et al. (1987) investigated the anticancer activity of nitrogen mustard derivatives linked to pyrrolidine-2,5-dione, showing marked antiproliferative effects on mouse Sarcoma 180, highlighting the potential for derivatives of 2-(2,5-difluorophenyl)pyrrolidine in cancer research (Naik, Ambaye, & Gokhale, 1987).

Safety And Hazards

The safety information for “2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,5-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWCQOVADZHFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

CAS RN

1197238-95-1
Record name 2-(2,5-difluorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LS Zhuo, MS Wang, FX Wu, HC Xu… - Journal of Medicinal …, 2021 - ACS Publications
Tropomyosin receptor kinase (TRK) inhibition is an effective therapeutic approach for treatment of a variety of cancers. Despite the use of first-generation TRK inhibitor (TRKI) …
Number of citations: 22 pubs.acs.org
LC Mei, LS Zhuo, HC Xu, W Huang, GF Hao… - European Journal of …, 2022 - Elsevier
Mutation-induced resistance to targeted drug treatment poses a serious threat to successful chemotherapy. Multiple mutations underlying drug resistance remain a largely unsolved …
Number of citations: 4 www.sciencedirect.com

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